molecular formula C12H17N B3057984 (3-Phenyl-2-propen-1-YL)propylamine CAS No. 869941-93-5

(3-Phenyl-2-propen-1-YL)propylamine

Cat. No.: B3057984
CAS No.: 869941-93-5
M. Wt: 175.27 g/mol
InChI Key: XVODXZBINOXIOP-UHFFFAOYSA-N
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Description

(3-Phenyl-2-propen-1-YL)propylamine is an organic compound that belongs to the class of phenylpropylamines. This compound is characterized by a phenyl group attached to a propenyl chain, which is further connected to a propylamine group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-2-propen-1-YL)propylamine typically involves the reaction of 3-phenyl-2-propen-1-amine with propylamine under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-2-propen-1-YL)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3-Phenyl-2-propen-1-YL)propylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenyl-2-propen-1-YL)propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a dopamine β-hydroxylase inhibitor sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-phenyl-N-propylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODXZBINOXIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405885
Record name 3-phenyl-N-propylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-93-5
Record name 3-phenyl-N-propylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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